2-(6-Methoxy-2-methylpyridin-3-yl)acetonitrile
Overview
Description
2-(6-Methoxy-2-methylpyridin-3-yl)acetonitrile is an organic compound that belongs to the class of pyridine derivatives It is characterized by a methoxy group at the 6th position, a methyl group at the 2nd position, and an acetonitrile group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-2-methylpyridin-3-yl)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-2-methylpyridine.
Nitrile Formation: The acetonitrile group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting 6-methoxy-2-methylpyridine with a suitable nitrile source, such as acetonitrile, in the presence of a base like sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and reaction times. The use of catalysts and automated systems can further enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxy-2-methylpyridin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(6-Hydroxy-2-methylpyridin-3-yl)acetonitrile.
Reduction: The nitrile group can be reduced to an amine group, resulting in the formation of 2-(6-Methoxy-2-methylpyridin-3-yl)ethylamine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Reagents like halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
Oxidation: 2-(6-Hydroxy-2-methylpyridin-3-yl)acetonitrile.
Reduction: 2-(6-Methoxy-2-methylpyridin-3-yl)ethylamine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-(6-Methoxy-2-methylpyridin-3-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.
Material Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe molecule in studying enzyme-substrate interactions and receptor binding assays.
Mechanism of Action
The mechanism of action of 2-(6-Methoxy-2-methylpyridin-3-yl)acetonitrile depends on its specific application:
Neurological Disorders: It may act as a modulator of neurotransmitter receptors, influencing synaptic transmission and neuronal signaling pathways.
Inflammatory Disorders: It may inhibit specific enzymes or signaling pathways involved in the inflammatory response, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
2-(6-Methoxy-2-methylpyridin-3-yl)boronic acid: Similar structure but with a boronic acid group instead of an acetonitrile group.
2-(6-Methoxy-2-methylpyridin-3-yl)methanol: Similar structure but with a hydroxymethyl group instead of an acetonitrile group.
Uniqueness
2-(6-Methoxy-2-methylpyridin-3-yl)acetonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its acetonitrile group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(6-methoxy-2-methylpyridin-3-yl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-8(5-6-10)3-4-9(11-7)12-2/h3-4H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWPDBFUFFUPCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301269626 | |
Record name | 6-Methoxy-2-methyl-3-pyridineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301269626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853569-73-0 | |
Record name | 6-Methoxy-2-methyl-3-pyridineacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=853569-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-2-methyl-3-pyridineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301269626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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